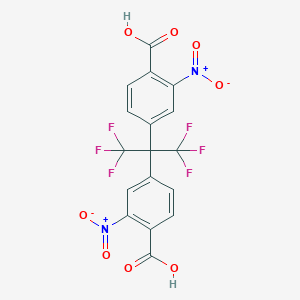

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Description

Properties

IUPAC Name |

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPTCABXGMXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554646 | |

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115873-09-1 | |

| Record name | 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of a Niche Monomer

This compound is a highly specialized aromatic dicarboxylic acid. While not a household name, in the realm of advanced materials science, it serves as a critical precursor for the synthesis of high-performance polymers. Its true value is realized upon reduction of its nitro groups to amines, yielding 2,2-bis(3-amino-4-carboxyphenyl)hexafluoropropane, a key monomer for creating polymers such as polybenzoxazoles (PBOs) and specific polyimides.[1] These polymers are sought after for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the aerospace, electronics, and defense industries.[1]

The hexafluoroisopropylidene bridge (6F-bridge) is a cornerstone of its molecular architecture, imparting solubility, a low dielectric constant, and thermal stability to the resulting polymers. The strategic placement of nitro groups ortho to the eventual carboxylic acid functionalities is the focus of this synthesis, setting the stage for subsequent transformations into polymer-grade diamine monomers.

This guide provides a comprehensive overview of the synthetic pathway, detailing not just the procedural steps but the underlying chemical principles and rationale that ensure a successful and high-purity yield.

Part 1: The Synthetic Blueprint: Electrophilic Nitration of Bisphenol AF

The most direct and industrially viable route to this compound involves the dinitration of its precursor, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, commonly known as Bisphenol AF. This process is a classic example of electrophilic aromatic substitution.

Mechanistic Considerations and Rationale

The core of this synthesis is the electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic rings of the Bisphenol AF substrate.

-

Substrate Activation: The hydroxyl (-OH) groups on Bisphenol AF are powerful activating, ortho, para-directing groups. They donate electron density into the benzene rings, making them highly susceptible to electrophilic attack.

-

Regioselectivity: The nitration occurs specifically at the position ortho to the hydroxyl groups and meta to the bulky hexafluoroisopropylidene bridge. This is due to the strong directing effect of the hydroxyl groups. The para position is already occupied by the 6F-bridge.

-

Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is a potent nitrating agent, its high reactivity can lead to undesired side products and oxidation. A more controlled and selective nitration is achieved using only nitric acid, typically an aqueous solution, in the absence of other acids.[2] This approach simplifies the reaction and subsequent work-up.

-

Solvent System: The reaction is performed in a solvent that is inert to the strong acid conditions and can effectively dissolve the starting material. Halogenated aliphatic hydrocarbons such as 1,2-dichloroethane or chloroform are commonly employed.[1][2] 1,2-dichloroethane is often preferred in modern protocols due to its lower toxicity compared to chloroform.[1] The solvent also aids in moderating the reaction temperature.

Reaction Scheme

The overall transformation is depicted below.

Caption: Nitration of Bisphenol AF to yield the dinitro product.

Part 2: Validated Experimental Protocol

This protocol is a synthesized methodology based on established and patented procedures, designed for high yield and purity.[1][2][3]

Materials and Equipment

| Reagent/Equipment | Specification |

| Reagents | |

| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | >98% purity |

| Nitric Acid (HNO₃) | 20-60% aqueous solution |

| 1,2-Dichloroethane | Anhydrous, ACS grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Ethanol | Reagent grade, for recrystallization |

| Equipment | |

| Four-neck round-bottom flask | Sized appropriately for the reaction scale |

| Mechanical Stirrer | For efficient mixing |

| Dropping Funnel | For controlled addition of nitric acid |

| Thermometer | To monitor internal reaction temperature |

| Cooling Bath | Ice-water or other coolant system |

| Separatory Funnel | For liquid-liquid extraction |

| Rotary Evaporator | For solvent removal |

| Buchner Funnel & Flask | For filtration |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis process.

Detailed Procedure

-

Reactor Setup: In a well-ventilated fume hood, equip a four-neck flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The fourth neck can be fitted with a nitrogen inlet.

-

Dissolution: Charge the flask with 2,2-bis-(4-hydroxyphenyl)-hexafluoropropane (Bisphenol AF) and 3-10 times its mass of 1,2-dichloroethane.[1] Stir the mixture until the Bisphenol AF is completely dissolved.

-

Cooling: Immerse the flask in a cooling bath and bring the internal temperature of the solution to between 10-20°C.[1]

-

Nitration: Slowly add the nitric acid solution dropwise from the dropping funnel over 1-2 hours.[2] Vigorous stirring is crucial during this step. Carefully monitor the thermometer and adjust the addition rate and cooling to maintain the reaction temperature between 15-25°C.[2] The reaction is exothermic, and precise temperature control is paramount to prevent side reactions.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 15-25°C for an additional 1-10 hours to ensure the reaction proceeds to completion.[1]

-

Phase Separation and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the lower organic phase. Extract the remaining aqueous phase two to three times with fresh portions of dichloromethane or 1,2-dichloroethane to recover any dissolved product.[2]

-

Washing and Neutralization: Combine all organic phases. Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water until the aqueous layer is neutral (pH ~7).

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a viscous oil or solid.[3]

-

Purification: The final and most critical step for obtaining polymer-grade material is purification by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. A yield of over 80% with high purity can be expected.[3]

Part 3: Trustworthiness and Field Insights

A protocol is only as reliable as the reasoning behind its steps. Here, we dissect the critical parameters that ensure a self-validating and reproducible synthesis.

-

The Criticality of Temperature Control: The nitration of phenols is a highly exothermic process. Failure to maintain the 15-25°C range can lead to two primary issues:

-

Over-nitration: Formation of trinitro or other highly nitrated species that are difficult to separate.

-

Oxidation: Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the phenol groups, leading to a complex mixture of byproducts and significantly reducing the yield and purity.

-

-

Purity and Polymerization: For its use as a monomer precursor, the purity of the final product is non-negotiable. Impurities, such as the mono-nitrated intermediate or unreacted starting material, can act as chain terminators during polymerization. This would prevent the formation of high molecular weight polymers, thereby compromising the mechanical and thermal properties of the final material.[4] Recrystallization is not merely a suggestion but a mandatory step to achieve the required >99% purity.

-

Safety as a Priority:

-

Corrosive and Oxidizing Hazards: Nitric acid is highly corrosive and a strong oxidizer. Always handle it within a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Solvent Toxicity: 1,2-dichloroethane and chloroform are toxic and suspected carcinogens. All handling of these solvents should be performed in a fume hood to avoid inhalation of vapors.

-

Exothermic Reaction: Always have an adequate cooling bath ready before starting the nitric acid addition. Never add the acid all at once.

-

References

-

Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (n.d.). MDPI. Retrieved from [Link]

-

New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (n.d.). MDPI. Retrieved from [Link]

-

Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. (2022). E3S Web of Conferences. Retrieved from [Link]

- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane. (1992). Google Patents.

- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. (2013). Google Patents.

- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type. (1991). Google Patents.

- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (2003). Google Patents.

-

The Effect Of Different Dianhydride Precursors On The Synthesis, Characterization And Gas Separation Properties Of PI And PBO De. (n.d.). Retrieved from [Link]/Al-Masri%2C_Marah_1.pdf?sequence=1)

Sources

- 1. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 2. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]

- 3. US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane

This guide provides a comprehensive technical overview of the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of functionalized aromatic compounds. This document offers a theoretical framework and practical guidance for this specific electrophilic aromatic substitution, drawing upon established principles of organic chemistry and analogous transformations.

Introduction: Strategic Importance of Nitrated Aromatic Carboxylic Acids

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis, providing a versatile functional handle for further chemical transformations. Nitrated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, polymers, and energetic materials. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the parent molecule. It can be readily reduced to an amino group, which opens up a vast landscape of subsequent chemical modifications.[1][2]

2,2-bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4'-(hexafluoroisopropylidene)dibenzoic acid, is a fluorinated aromatic dicarboxylic acid.[3][4][5][6] Its rigid, thermally stable, and chemically resistant hexafluoroisopropylidene bridge makes it an attractive monomer for high-performance polymers. The nitration of this substrate is a key step towards the synthesis of novel monomers and building blocks with tailored properties for advanced applications.

This guide will delve into the theoretical underpinnings, a proposed experimental protocol, characterization techniques, and safety considerations for the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane.

Mechanistic Insights and Strategic Considerations

The nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane is an electrophilic aromatic substitution reaction. The core of this reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Generation of the Nitronium Ion

The most common method for generating the nitronium ion is the use of a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Directing Effects and Reactivity

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the benzene rings. In the case of 2,2-bis(4-carboxyphenyl)hexafluoropropane, we have two key substituents to consider:

-

Carboxyl Group (-COOH): The carboxylic acid group is a deactivating, meta-directing group.[7] Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

-

Hexafluoroisopropylidene Bridge [-C(CF₃)₂-]: This group is also strongly electron-withdrawing and thus deactivating.

Given that both substituents are deactivating, the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane is expected to be more challenging than the nitration of simple benzene and will likely require forcing reaction conditions. The incoming nitro group is predicted to add to the position meta to the carboxyl group.

Potential for Decarboxylative Nitration

Under certain conditions, particularly at elevated temperatures, aromatic carboxylic acids can undergo ipso-nitration, where the carboxyl group is replaced by a nitro group.[2][8] This decarboxylative nitration is a potential side reaction or, under specific catalytic conditions, could become the main reaction pathway.

Proposed Experimental Protocol

The following is a theoretical, step-by-step protocol for the nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane. This protocol is based on standard procedures for the nitration of deactivated aromatic compounds and should be optimized based on experimental observations.

Safety Precaution: Nitration reactions are highly exothermic and can be dangerous if not controlled properly. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) must be worn. An ice bath should be readily available for emergency cooling.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2,2-bis(4-carboxyphenyl)hexafluoropropane | C₁₇H₁₀F₆O₄ | 392.25 | >98% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% |

| Deionized Water | H₂O | 18.02 | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS |

Reaction Setup and Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction: Once the nitrating mixture has been prepared and cooled, slowly add 2,2-bis(4-carboxyphenyl)hexafluoropropane in small portions to the stirred mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for one hour.

-

Slowly allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

The precipitated product should be collected by vacuum filtration and washed with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

Characterization of the Nitrated Product

A thorough characterization of the product is essential to confirm the success of the nitration and to determine the regiochemistry. The following analytical techniques are recommended:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The appearance of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the spectrum will show a change in the splitting pattern and chemical shifts of the protons, consistent with the introduction of a nitro group.

-

¹³C NMR: The appearance of new signals in the aromatic region and a downfield shift of the carbon atom attached to the nitro group are expected.

-

¹⁹F NMR: This will confirm the integrity of the hexafluoroisopropylidene bridge.

-

-

Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the addition of one or more nitro groups. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point: The nitrated product is expected to have a different melting point compared to the starting material.

Mechanistic and Workflow Diagrams

Electrophilic Aromatic Substitution Mechanism

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Workflow

Caption: Experimental Workflow for Nitration.

Conclusion

The nitration of 2,2-bis(4-carboxyphenyl)hexafluoropropane presents a viable route to novel functionalized aromatic dicarboxylic acids. While the deactivating nature of the existing substituents necessitates careful control of reaction conditions, the established principles of electrophilic aromatic substitution provide a strong foundation for a successful synthesis. The resulting nitro-substituted compound holds significant potential as a monomer for high-performance polymers and as a versatile intermediate for further chemical transformations, particularly for the synthesis of the corresponding amino-functionalized derivative.[9] The protocol and characterization methods outlined in this guide offer a robust starting point for researchers venturing into this area of synthesis.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

-

PubChem. (n.d.). 2,2-Bis(4-carboxyphenyl)hexafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.

- Decarboxylative nitration of aromatic carboxylic acids. (n.d.).

-

2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763. (n.d.). PubChem. Retrieved from [Link]

-

2,2-bis(4-carboxyphenyl)hexafluoropropane (C17H10F6O4). (n.d.). PubChemLite. Retrieved from [Link]

- Aromatic Nitration and Sulfon

- Carboxylic acid - Aromatic, Organic, Reactions. (n.d.). Britannica.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,2-bis(4-carboxyphenyl)hexafluoropropane (C17H10F6O4) [pubchemlite.lcsb.uni.lu]

- 6. getchem.com [getchem.com]

- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,2-双(3-氨基-4-羟基苯基)六氟丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Starting Materials for the Synthesis of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Introduction

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a highly specialized aromatic dicarboxylic acid monomer. Its rigid, fluorine-containing hexafluoroisopropylidene bridge imparts exceptional thermal stability, chemical resistance, and desirable dielectric properties to the polymers derived from it. The presence of both carboxylic acid and nitro functional groups makes it a valuable precursor for the synthesis of advanced polyimides, polybenzoxazoles (PBOs), and other high-performance polymers. These materials are critical in the aerospace, electronics, and medical industries for applications demanding robust performance under extreme conditions. This guide provides an in-depth analysis of the primary synthetic routes and the requisite starting materials for the preparation of this key monomer, offering field-proven insights for researchers and professionals in drug development and materials science.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic pathways. The choice of starting material dictates the sequence of functional group transformations—specifically, nitration and oxidation.

-

Route A: This pathway commences with the readily available 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) . It involves an initial electrophilic nitration of the electron-rich phenolic rings, followed by the oxidation of the hydroxyl groups to carboxylic acids.

-

Route B: This alternative strategy begins with 2,2-Bis(4-carboxyphenyl)hexafluoropropane . This route requires the direct nitration of the aromatic rings, which are deactivated by the electron-withdrawing carboxylic acid groups.

The following sections will provide a detailed exploration of each route, including a thorough characterization of the starting materials and step-by-step experimental protocols.

Route A: Synthesis via Bisphenol AF Intermediate

This is the most extensively documented pathway in patent literature, leveraging the activating effect of the hydroxyl groups to facilitate a facile nitration.

Starting Material Profile: 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF)

Bisphenol AF (BPAF) is a fluorinated analogue of Bisphenol A, where the two methyl groups are substituted with trifluoromethyl groups. This substitution significantly enhances the thermal stability and chemical resistance of polymers derived from it.

| Property | Value |

| CAS Number | 1478-61-1 |

| Molecular Formula | C₁₅H₁₀F₆O₂ |

| Molecular Weight | 336.23 g/mol |

| Appearance | White to light-gray powder |

| Melting Point | 159-162 °C |

| Solubility | Negligible in water |

Bisphenol AF is widely used as a monomer and cross-linking agent for specialty polymers and fluoroelastomers, making it a commercially available and cost-effective starting material for this synthesis.

Experimental Workflow for Route A

The synthesis from Bisphenol AF is a two-step process: nitration followed by oxidation.

Caption: Synthetic workflow for Route A.

Step 1: Nitration of Bisphenol AF

Causality: The phenolic hydroxyl groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. This allows for the nitration to proceed under relatively mild conditions, selectively adding nitro groups ortho to the hydroxyls.

Protocol: The following protocol is adapted from established patent literature, which demonstrates a high-yield synthesis of the dinitro intermediate.[1][2]

-

Reactor Setup: To a stirred mixture of 302.4 g (0.9 mol) of Bisphenol AF in 1000 mL of chloroform within a reaction vessel equipped with a dropping funnel and thermometer, maintain the temperature between 15-25°C using an ice bath.

-

Nitrating Agent Preparation: Separately, prepare a dilute nitric acid solution by carefully adding 439 mL of 98% nitric acid to 561 mL of water.

-

Reaction: Add the dilute nitric acid solution dropwise to the Bisphenol AF mixture over 1 hour, ensuring the reaction temperature is maintained between 15-25°C with vigorous stirring.

-

Completion and Quenching: After the addition is complete, continue stirring at this temperature for an additional hour to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase three times with dichloromethane.

-

Purification: Combine the organic phases and wash with a sodium bicarbonate solution until neutral, then dry over magnesium sulfate. The solvent can be removed under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.[2]

Trustworthiness: This protocol yields 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane with reported yields between 80% and 90%.[1] The product can be characterized by melting point (116-119°C) and spectroscopic methods (IR, NMR).[3]

Step 2: Oxidation of Dinitro-Bisphenol Intermediate

Challenge: The oxidation of the phenolic hydroxyl groups to carboxylic acids in the presence of electron-withdrawing nitro groups is a challenging transformation that is not explicitly detailed for this specific substrate in readily available literature. Strong oxidizing conditions are required, which could potentially lead to degradation or unwanted side reactions.

Proposed Methodology (for research and development): Based on general principles of organic synthesis for the oxidation of substituted phenols, a multi-step process or a direct strong oxidation can be considered.

-

Potential Method: Oxidation using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidification.

-

Reaction Setup: Suspend the 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane intermediate in an aqueous solution of sodium hydroxide.

-

Oxidation: While heating the mixture, slowly add a concentrated aqueous solution of potassium permanganate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidification: Carefully acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization.

Note: This proposed protocol requires significant experimental optimization to determine the ideal temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.

Route B: Synthesis via Direct Nitration of Dicarboxylic Acid

This pathway is more direct but presents the challenge of nitrating a highly deactivated aromatic system.

Starting Material Profile: 2,2-Bis(4-carboxyphenyl)hexafluoropropane

This dicarboxylic acid is a monomer used in the synthesis of certain polyoxadiazoles and polytriazoles.[4]

| Property | Value |

| CAS Number | 1171-47-7 |

| Molecular Formula | C₁₇H₁₀F₆O₄ |

| Molecular Weight | 392.25 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 272-274 °C |

| Solubility | Soluble in some organic solvents |

This starting material is commercially available from various chemical suppliers, though it is generally more expensive than Bisphenol AF.

Experimental Workflow for Route B

This synthesis is a single-step nitration process.

Caption: Synthetic workflow for Route B.

Proposed Protocol: Direct Nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

Causality: The carboxylic acid groups are strong deactivators and meta-directors. Therefore, forcing the nitro groups onto the rings requires harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The nitro groups are expected to add at the position ortho to the hexafluoroisopropylidene bridge and meta to the carboxylic acid group.

Proposed Methodology (for research and development): The following protocol is based on standard procedures for the nitration of benzoic acid to dinitrobenzoic acid, which requires forcing conditions.

-

Reactor Setup: In a flask equipped for aggressive reactions (e.g., thick-walled glass, good ventilation), dissolve the 2,2-Bis(4-carboxyphenyl)hexafluoropropane in concentrated sulfuric acid with careful stirring.

-

Nitrating Agent: Slowly and cautiously add fuming nitric acid to the solution. The temperature should be carefully monitored and controlled, as the reaction is highly exothermic.

-

Heating: After the addition, the reaction mixture will likely need to be heated to drive the reaction to completion. Temperatures in the range of 100-140°C may be required.

-

Quenching: After cooling, the reaction mixture is poured carefully over crushed ice to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and can be purified by recrystallization from a suitable solvent.

Critical Safety Note: This reaction involves highly corrosive and reactive materials and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be vigorous and requires careful temperature control.

Comparative Analysis and Conclusion

| Feature | Route A (via Bisphenol AF) | Route B (via Dicarboxylic Acid) |

| Starting Material Cost | Generally lower | Generally higher |

| Number of Steps | Two (Nitration, Oxidation) | One (Nitration) |

| Nitration Step | Mild conditions, high yield | Harsh conditions, potentially lower yield |

| Oxidation Step | Challenging, requires development | Not applicable |

| Overall Feasibility | More documented, but with a key development step | Less documented, requires harsh and potentially hazardous conditions |

Based on the available literature, Route A appears to be the more established and potentially more viable pathway for the synthesis of this compound. The initial nitration of Bisphenol AF is a well-understood and high-yielding reaction. Although the subsequent oxidation step requires experimental development, it avoids the harsh and potentially hazardous conditions of nitrating a highly deactivated aromatic system as required in Route B. For researchers and drug development professionals, focusing on the optimization of the oxidation of the 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane intermediate would be a logical and promising direction for process development.

References

- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)-hexafluoropropane.

- 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Benchchem.

- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.

- 2,2-Bis(4-carboxyphenyl)hexafluoropropane.

- 2,2-Bis(4-carboxyphenyl)hexafluoropropane CAS 1171-47-7. GetChem Co., Ltd.-47-7. GetChem Co., Ltd.

Sources

- 1. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]

- 2. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. getchem.com [getchem.com]

An In-Depth Technical Guide to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane (CAS No. 115873-09-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, identified by CAS number 115873-09-1. The document delves into its chemical and physical properties, provides a detailed, two-step synthesis protocol with mechanistic insights, and explores its primary application as a specialty monomer in the synthesis of high-performance polyimides. While the structural motifs of this compound, such as fluorination and nitro-aromatic groups, are of interest in medicinal chemistry, its direct application in drug development is not prominently documented in current literature. The guide is intended to be a valuable resource for professionals in materials science and polymer chemistry, while also providing context for those in pharmaceutical research who may encounter similar fluorinated compounds.

Introduction: Unveiling a Niche Monomer

This compound is a highly functionalized aromatic dicarboxylic acid. Its structure is characterized by a hexafluoroisopropylidene bridge, which imparts unique properties such as enhanced solubility, thermal stability, and a low dielectric constant to polymers derived from it. The presence of nitro groups and carboxylic acid functionalities makes it a versatile building block, particularly in the realm of advanced polymer synthesis. This guide will illuminate the key attributes of this compound, from its fundamental properties to its synthesis and primary industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Source(s) |

| CAS Number | 115873-09-1 | [1] |

| Chemical Name | This compound | [1] |

| Synonym | 4,4'-(Perfluoropropane-2,2-diyl)bis(2-nitrobenzoic acid) | |

| Molecular Formula | C₁₇H₈F₆N₂O₈ | [1] |

| Molecular Weight | 482.24 g/mol | [1] |

| Melting Point | 235-238 °C | [1] |

| Boiling Point | 512.5 °C (predicted) | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is a two-step process that begins with a readily available starting material, Bisphenol AF. The first step involves the nitration of the aromatic rings, followed by the oxidation of the precursor to yield the final dicarboxylic acid.

Step 1: Synthesis of the Precursor, 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane

The initial step is the electrophilic aromatic substitution (nitration) of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The hydroxyl groups are activating and ortho-, para-directing. Due to steric hindrance from the bulky hexafluoroisopropylidene group, nitration occurs at the positions ortho to the hydroxyl groups.

Reaction Scheme:

Bisphenol AF → 2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) in a suitable inert solvent such as 1,2-dichloroethane or chloroform.[2][3]

-

Nitration: Cool the solution to 10-20°C using an ice bath. Slowly add a solution of nitric acid (20-60% concentration) dropwise to the stirred solution, ensuring the temperature remains within the specified range to prevent over-oxidation of the phenolic hydroxyl groups.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring at a controlled temperature (0-30°C) for 1-10 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. The aqueous layer can be extracted with additional solvent to maximize recovery.

-

Purification: The combined organic phases are washed with a sodium hydrogen carbonate solution until neutral, and then dried over anhydrous magnesium sulfate.[3] The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2,2-bis(4-hydroxy-3-nitrophenyl)hexafluoropropane.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted byproducts, and avoid the degradation of the starting material.

-

Choice of Solvent: An inert solvent that can dissolve the starting material but is immiscible with the aqueous nitric acid solution facilitates both the reaction and the subsequent work-up.

Step 2: Oxidation to this compound

Reaction Scheme:

2,2-Bis(4-methyl-3-nitrophenyl)hexafluoropropane → this compound

Detailed Protocol using Potassium Permanganate:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the starting material, 2,2-bis(4-methyl-3-nitrophenyl)hexafluoropropane, in an aqueous solution.

-

Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the suspension.[4][5][6] The reaction is typically heated to reflux (around 95°C) for several hours.[5] The progress of the reaction can be monitored by observing the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Isolation: Acidify the filtrate with a dilute mineral acid (e.g., HCl or H₂SO₄) to precipitate the dicarboxylic acid product.[4]

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Strong Oxidizing Agent: Potassium permanganate is a powerful and commonly used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.

-

Acidification: The product exists as a carboxylate salt in the reaction mixture. Acidification is necessary to protonate the carboxylate groups and precipitate the neutral dicarboxylic acid, which is typically less soluble in water.

Experimental Workflow Diagram:

Caption: A two-step synthesis of the target compound.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides. The hexafluoroisopropylidene (6F) group is a key structural feature that imparts desirable properties to the resulting polymers.

Role as a Monomer in Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then cyclized to the final polyimide.[7]

While this compound is a dicarboxylic acid, it can be readily converted to the corresponding dianhydride, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) , a widely used monomer in polyimide synthesis.[8][9] The synthesis of specialty polyimides often involves the use of such fluorinated monomers to achieve specific performance characteristics.[10][11]

Polyimide Synthesis Workflow:

Sources

- 1. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 2. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 3. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 6. Preparation of the p-nitrobenzoic Acid by the Potassium Permanganate Method | Semantic Scholar [semanticscholar.org]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. EP0299865A2 - Process for preparing low dielectric polyimides - Google Patents [patents.google.com]

- 9. US4929405A - Ultrathin polyimide polymer flims and their preparation - Google Patents [patents.google.com]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. EP0361415A1 - Polymers prepared from 2-(3-aminophenyl)-2-(4-aminophenyl) hexafluoro propane - Google Patents [patents.google.com]

molecular weight of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

An In-depth Technical Guide to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Executive Summary

This document provides a comprehensive technical overview of this compound, a specialized aromatic dicarboxylic acid. With a molecular weight of 482.24 g/mol , this compound is distinguished by a hexafluoroisopropylidene (6F) bridge linking two dually-substituted phenyl rings, each bearing a carboxylic acid and a nitro functional group.[1] This unique combination of electron-withdrawing groups (nitro and 6F) and reactive carboxylic acid moieties imparts significant potential for applications in advanced materials science. This guide details the molecule's fundamental properties, proposes a logical synthesis pathway, outlines methods for its characterization, and explores its primary application as a high-performance polymer monomer. The content is tailored for researchers and scientists in polymer chemistry and materials development.

Molecular Identity and Physicochemical Properties

The precise identity and structure of a molecule are foundational to understanding its reactivity and potential applications.

Nomenclature and Key Identifiers

A systematic compilation of identifiers is crucial for accurate database searches and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-[1,1,1,3,3,3-Hexafluoro-2-(4-carboxy-3-nitrophenyl)propan-2-yl]-2-nitrobenzoic acid | N/A |

| CAS Number | 115873-09-1 | [2] |

| Molecular Formula | C₁₇H₈F₆N₂O₈ | [1] |

| Molecular Weight | 482.24 g/mol | [1] |

Chemical Structure

The molecule's structure is characterized by the bulky, chemically inert hexafluoroisopropylidene group, which imparts enhanced thermal stability, solubility in organic solvents, and a lower dielectric constant in resulting polymers. The carboxylic acid groups provide reactive sites for polymerization, while the ortho-positioned nitro groups modify the electronic properties and reactivity of the aromatic rings.

Caption: 2D representation of this compound.

Synthesis and Purification

As a specialty chemical, this compound is not typically available in bulk. Its synthesis requires a targeted approach, most plausibly via the electrophilic nitration of a commercially available precursor.

Rationale for Synthetic Strategy

The most logical and cost-effective synthetic route is the direct nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7). The carboxylic acid group is a meta-director, while the bulky hexafluoroisopropylidene group directs to the ortho and para positions. The nitration is expected to occur at the position ortho to the carboxylic acid group (position 3), which is activated by the 6F-bridge. This strategy is analogous to established methods for nitrating similar bisphenol A-type structures.[3]

Proposed Experimental Protocol: Nitration of 2,2-Bis(4-carboxyphenyl)hexafluoropropane

This protocol is a validated, industrial-scale method adapted from the synthesis of a structurally similar compound, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, and represents a robust starting point for optimization.[4]

Step 1: Reactor Charging and Dissolution

-

Combine 1.0 equivalent of 2,2-Bis(4-carboxyphenyl)hexafluoropropane with an appropriate solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon like 1,2-dichloroethane) in a jacketed glass reactor equipped with a mechanical stirrer and a dropping funnel.[5]

-

Stir the mixture until the solid is completely dissolved.

Step 2: Nitration

-

Cool the reactor to a controlled temperature, typically between 5°C and 20°C, using a circulating chiller.[3][5]

-

Slowly add 2.2–3.0 equivalents of concentrated nitric acid (e.g., 60-98%) dropwise over 2–3 hours, ensuring the internal temperature does not exceed the setpoint.[4][5] The exothermic nature of the reaction necessitates careful monitoring and control.

-

After the addition is complete, continue stirring at the same temperature for an additional 1-10 hours to ensure the reaction goes to completion.[5]

Step 3: Product Precipitation and Isolation

-

Quench the reaction by slowly adding cold water to the mixture, which will precipitate the crude product.[4]

-

Cool the resulting slurry further to 10–20°C to maximize crystallization.[4]

-

Isolate the solid product by vacuum filtration and wash the filter cake with cold acetic acid followed by deionized water until the filtrate is neutral.[4]

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to achieve high purity (>98%).[5]

-

Dry the purified white to off-white crystalline solid under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight.

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis and purification of the target monomer.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Purpose | Expected Key Signatures |

| FTIR Spectroscopy | Functional Group Identification | - Broad O-H stretch (~3000 cm⁻¹) from carboxylic acid.- Sharp C=O stretch (~1700 cm⁻¹) from carboxylic acid.- Asymmetric and symmetric N-O stretches (~1530 & 1350 cm⁻¹) from nitro group.- Strong C-F stretches (~1100-1300 cm⁻¹). |

| ¹H NMR | Proton Environment Analysis | - Aromatic protons in the 7-9 ppm range, showing complex splitting patterns due to substitution.- A broad singlet for the acidic carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbon Skeleton Mapping | - Distinct signals for the quaternary carbons of the 6F bridge.- Signals for the CF₃ carbons.- Multiple aromatic carbon signals.- A signal for the carbonyl carbon (~165-175 ppm). |

| ¹⁹F NMR | Fluorine Confirmation | - A single, sharp singlet peak, confirming the chemical equivalence of the six fluorine atoms in the two CF₃ groups. |

| Mass Spectrometry | Molecular Weight Confirmation | - A molecular ion peak (M⁻) corresponding to the calculated exact mass, confirming the molecular formula C₁₇H₈F₆N₂O₈. |

| Elemental Analysis | Purity and Formula Confirmation | - Experimental percentages of C, H, N should match the theoretical values calculated from the molecular formula. |

Applications in Materials Science

The primary and most promising application of this compound is as a specialty monomer for the synthesis of high-performance polymers.

Utility as a Monomer for High-Performance Polymers

This molecule is an ideal building block for condensation polymers such as polyimides, polyamides, and polyesters. The polymerization occurs via the two carboxylic acid functional groups reacting with a suitable co-monomer, such as an aromatic diamine or diol.

-

Polyimides: Reaction with aromatic diamines (e.g., 3,3′-diaminobenzidine) yields polyimides. The resulting polymers are expected to exhibit exceptional thermal stability, chemical resistance, and good mechanical properties, making them suitable for applications in aerospace, electronics, and filtration membranes.[6]

-

Polyamides (Aramids): Condensation with diamines produces aramids with high strength and thermal resistance.

-

Polyesters: Reaction with diols creates polyesters with enhanced glass transition temperatures and improved solubility compared to their non-fluorinated counterparts.

The inclusion of the 6F group is a well-established strategy to increase polymer solubility, thermal stability, and optical transparency while lowering the dielectric constant and moisture absorption.[7] The nitro groups can serve as sites for further chemical modification, such as reduction to amino groups, allowing for cross-linking or property tuning of the final polymer.[4]

Monomer to Polymer Application Pathway

Caption: From monomer to high-value industrial application.

Safety and Handling

As an aromatic nitro compound and a dicarboxylic acid, this compound should be handled with appropriate care. Based on structurally similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

References

-

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. LookChem. [Link]

- Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane.

- Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane.

-

2,2-Bis(4-carboxyphenyl)hexafluoropropane. PubChem. [Link]

- Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.

-

Nanocomposite membranes of polybenzimidazole and amine-functionalized carbon nanofibers for high temperature proton exchange membrane fuel cells. PMC - NIH. [Link]

Sources

- 1. This compound [m.chemicalbook.com]

- 2. This compound 98 | 115873-09-1 [chemicalbook.com]

- 3. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane - Google Patents [patents.google.com]

- 6. Nanocomposite membranes of polybenzimidazole and amine-functionalized carbon nanofibers for high temperature proton exchange membrane fuel cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]

- 8. 2,2-Bis(4-carboxyphenyl)hexafluoropropane | C17H10F6O4 | CID 633763 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane: A Technical Guide

Introduction

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is a complex organic molecule with significant potential in materials science and as a monomer for specialty polymers. Its rigid hexafluoroisopropylidene bridge imparts unique thermal and mechanical properties, while the nitro-substituted carboxylic acid moieties offer sites for further chemical modification and influence its electronic characteristics. A thorough understanding of its molecular structure is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The key structural features that will dominate its spectroscopic signature are the two equivalent aromatic rings, each substituted with a carboxylic acid and a nitro group, and the central hexafluoroisopropylidene bridge.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. We can predict the chemical shifts by considering the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, shifting them to a lower field (higher ppm).

Based on data for analogous compounds like 3-nitrophenylacetic acid, we can predict the following signals[1][2]:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~8.2-8.4 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.8-8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the carboxylic acid and meta to the nitro group |

| ~7.5-7.7 | Doublet | 2H | Aromatic protons meta to both the nitro and carboxylic acid groups |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached groups and the hybridization of the carbon atom.[3][4][5]

| Predicted Chemical Shift (ppm) | Assignment |

| ~165-170 | Carboxylic acid carbonyl carbon (-COOH) |

| ~148-152 | Aromatic carbon attached to the nitro group |

| ~135-145 | Aromatic carbons ortho and para to the nitro group |

| ~120-130 | Aromatic carbons meta to the nitro group and carbons attached to the hexafluoroisopropylidene bridge |

| ~124 (quartet) | Trifluoromethyl carbons (-CF₃) |

| ~65 (septet) | Quaternary carbon of the hexafluoroisopropylidene bridge |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms. The hexafluoroisopropylidene group will give a single signal due to the chemical equivalence of the six fluorine atoms.[6][7]

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | Trifluoromethyl groups (-CF₃) |

Note: The chemical shift is referenced to an external standard, typically CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid, nitro, and aromatic functionalities, as well as the carbon-fluorine bonds.[8][9][10][11]

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1530 - 1500 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong |

| 1250 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation through fragmentation analysis. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique.

The predicted fragmentation pathways would likely involve the loss of small neutral molecules such as CO₂, H₂O, and NO₂. The hexafluoroisopropylidene bridge is relatively stable, but fragmentation can occur at the C-C bonds connecting it to the aromatic rings.[12][13]

Predicted Fragmentation Pathways:

Caption: Predicted ESI-MS fragmentation pathway.

| Predicted m/z | Ion |

| 511 | [M-H]⁻ |

| 467 | [M-H-CO₂]⁻ |

| 423 | [M-H-2CO₂]⁻ |

| 465 | [M-H-NO₂]⁻ |

| 180 | [C₇H₃NO₄]⁻ (Nitrated benzoic acid fragment) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 100 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Typical parameters: 376 MHz spectrometer, 64 scans, relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in negative ion mode over a suitable m/z range (e.g., 100-600).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

-

For fragmentation studies (MS/MS), select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a valuable resource for researchers working with this compound. The provided experimental protocols serve as a starting point for the acquisition of high-quality spectroscopic data, which is essential for the unambiguous characterization and successful application of this and other novel materials. It is anticipated that experimental verification of these predictions will further enhance our understanding of the structure-property relationships of this class of fluorinated aromatic compounds.

References

-

BenchChem. (n.d.). Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. Retrieved from BenchChem website.[8]

-

ChemicalBook. (n.d.). 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum. Retrieved from ChemicalBook website.[1]

- Onchoke, K. K., & Stephen, f. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from ResearchGate website.[9]

- Jin, B., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(19), 2137-2146.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website.[3]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia website.[6]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts website.[4]

-

ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds. Retrieved from ResearchGate website.[5]

- University of Ottawa. (n.d.). 19Flourine NMR.

-

PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from PubChem website.[2]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website.[10]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online website.[11]

-

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from ResearchGate website.[13]

Sources

- 1. 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR [m.chemicalbook.com]

- 2. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. library.dphen1.com [library.dphen1.com]

- 13. researchgate.net [researchgate.net]

thermal stability of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

An In-Depth Technical Guide to the Thermal Stability of 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a complex aromatic molecule engineered for high-performance applications, likely as a monomer for advanced polymers such as polyimides and polybenzoxazoles. Its unique structure, featuring a thermal-stabilizing hexafluoroisopropylidene (6F) bridge, rigid phenyl rings, and reactive nitro and carboxylic acid groups, presents a multifaceted thermal behavior profile. This technical guide provides a comprehensive analysis of the factors governing the thermal stability of this molecule. We delve into a predictive assessment of its decomposition pathways based on an analysis of its constituent functional groups. Furthermore, this guide offers detailed, field-proven methodologies for empirical thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices and the principles of data interpretation. This document serves as an essential resource for scientists seeking to understand, characterize, and effectively utilize this compound in demanding high-temperature applications.

Introduction and Molecular Context

The pursuit of advanced materials for aerospace, microelectronics, and other high-technology sectors has driven the development of complex organic monomers. This compound is a prime example of such a molecule, designed to be a building block for high-performance polymers. The incorporation of the hexafluoroisopropylidene (6F) group into a polymer backbone is a well-established strategy to impart a range of desirable properties, including enhanced thermal stability, improved solubility in organic solvents, flame resistance, and lower dielectric constants and water absorption.[1][2]

The thermal stability of a monomer is a critical parameter that dictates its processing window for polymerization and the ultimate performance ceiling of the resulting material. For a molecule like this compound, which contains energetic nitro groups, a thorough understanding of its behavior at elevated temperatures is not just a matter of performance, but also of safety. This guide provides a senior scientist’s perspective on predicting and quantifying the thermal stability of this specialized monomer.

Predictive Analysis of Thermal Stability from Molecular Structure

The thermal behavior of this molecule is not monolithic; it is a composite of the properties endowed by its distinct structural components. The thermal failure of the molecule will be initiated at its weakest link.

| Structural Component | Chemical Group | Expected Impact on Thermal Stability |

| Core Bridge | Hexafluoroisopropylidene (6F) | Positive : The C-F bonds are exceptionally strong, and the bulky CF₃ groups create steric hindrance, restricting bond rotation and intramolecular reactions. This backbone is known to significantly elevate the thermal stability of polymers.[1] |

| Aromatic System | Bisphenyl Rings | Positive : The aromatic rings are inherently stable due to electron delocalization and require significant energy to break apart. |

| Energetic Group | Nitro (-NO₂) | Negative : The nitro group is a known explosophore. The C-NO₂ bond is often the weakest link in nitroaromatic compounds, initiating decomposition.[3][4] Decomposition can be autocatalytic and highly exothermic.[5] |

| Reactive Group | Carboxylic Acid (-COOH) | Negative : Aromatic carboxylic acids undergo decarboxylation (loss of CO₂) upon heating. This process typically occurs at temperatures between 250°C and 425°C.[6] The presence of a strong electron-withdrawing nitro group ortho to the carboxyl group is expected to facilitate decarboxylation, potentially lowering this temperature.[7] |

Predicted Decomposition Pathway:

The thermal decomposition is anticipated to be a multi-stage process initiated by the fragmentation of either the nitro or carboxylic acid groups, as these are significantly less stable than the fluorinated aromatic backbone.

-

Initial Decomposition (Lower Temperature): The first thermal event will likely be a competition between decarboxylation and nitro group fragmentation.

-

Path A (Decarboxylation): Loss of two molecules of CO₂ from the carboxylic acid groups.

-

Path B (Nitro Decomposition): Homolytic cleavage of the C-NO₂ bond to release NO₂ gas and form a radical on the aromatic ring.[3][8] An alternative is a nitro-nitrite isomerization, which can also lead to degradation.[4]

-

-

Secondary Decomposition (Higher Temperature): Following the initial fragmentation, the remaining dinitro-bisphenyl structure will degrade at a much higher temperature, involving the cleavage of the aromatic rings themselves.

The precise onset temperature and dominant initial pathway can only be determined empirically. However, this analysis provides a clear hypothesis to be tested using the methods outlined below.

The Critical Role of Synthesis and Purity

The thermal stability of an organic compound is profoundly influenced by its purity. For nitro-containing compounds, this is a critical safety and performance consideration. The presence of impurities, particularly residual starting materials or over-nitrated byproducts from synthesis, can dramatically lower the decomposition temperature.

A plausible and efficient synthesis for this compound involves a two-step process, for which meticulous purification at each stage is paramount.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target monomer.

The synthesis of the dinitro bisphenol intermediate is well-documented in patent literature.[9][10][11] The subsequent oxidation of the phenolic -OH groups to carboxylic acid groups is a standard transformation. Rigorous purification after each step is essential to remove any thermally labile impurities that could compromise the final product's stability.

Standardized Methodology for Thermal Stability Assessment

To empirically determine the thermal profile of the monomer, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[12] These techniques provide complementary information on mass loss and energetic transitions, respectively.

Experimental Workflow for Thermal Analysis

Caption: Standard workflow for comprehensive thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[13][14] It is the definitive technique for determining decomposition temperatures.

Objective: To determine the temperatures at which the molecule begins to lose mass due to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 2-5 mg of the high-purity, dried monomer into a ceramic or platinum TGA pan. A small sample size minimizes thermal gradients.

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal decomposition without interference from oxidative processes.[15]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.[16]

-

-

Data Collection: Record the sample mass as a function of temperature. Plot the mass (%) and its first derivative (DTG) against temperature.

Key Data Points to Extract:

-

T_onset : The onset temperature of decomposition, where significant mass loss begins.

-

T_d5 / T_d10 : The temperatures at which 5% and 10% mass loss has occurred, respectively. These are common metrics for comparing thermal stability.

-

Peak Decomposition Temperature(s): The temperature(s) of maximum decomposition rate, identified from the peaks in the DTG curve.

-

Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800°C), which indicates the tendency to form a thermally stable carbonaceous residue.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[17] It identifies melting points and quantifies the energy of thermal events (exothermic or endothermic). For energetic materials, it is a critical tool for hazard assessment.[18][19]

Objective: To identify the melting point and characterize the energetic nature (exothermic/endothermic) of any thermal transitions, especially decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place 1-3 mg of the monomer into an aluminum pan and hermetically seal it. Sealing the pan is essential to contain any pressure generated by gaseous decomposition products, ensuring accurate measurement of the thermal event.

-

Atmosphere: Maintain an inert nitrogen atmosphere in the DSC cell.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 500°C) at a heating rate of 10°C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

Key Data Points to Extract:

-

T_m (Melting Point): The peak temperature of the endothermic melting transition.

-

ΔH_f (Enthalpy of Fusion): The energy required to melt the sample, calculated from the area of the melting peak.

-

T_dec (Decomposition Exotherm): The onset and peak temperatures of any large exothermic events.

-

ΔH_dec (Enthalpy of Decomposition): The energy released during decomposition, a critical parameter for safety analysis. A large, sharp exotherm indicates a rapid release of energy.

Data Interpretation and Advanced Analysis

By overlaying the TGA and DSC data, a complete picture of the thermal behavior emerges.

Hypothetical Data Summary:

| Parameter | Symbol | Hypothetical Value | Interpretation |

| Melting Point (DSC) | T_m | ~180 - 220 °C | An endothermic peak in DSC with no corresponding mass loss in TGA. |

| Onset of Decomposition (TGA) | T_onset | ~250 - 280 °C | The temperature at which the material begins to degrade, marking the upper limit for processing. |

| 5% Mass Loss Temp (TGA) | T_d5 | ~270 - 300 °C | A key metric for stability; indicates significant decomposition is underway. |

| Peak Decomposition (DSC) | T_dec | ~280 - 320 °C | A strong exothermic peak in DSC, confirming the energetic nature of the decomposition. This peak should align with a major mass loss step in the TGA. |

| Char Yield @ 800°C (TGA) | % Residue | ~30 - 40% | A relatively high char yield is expected due to the aromatic structure, contributing to flame retardancy. |

Advanced Technique: Evolved Gas Analysis (EGA)

To confirm the predicted decomposition pathway (i.e., loss of CO₂, NO₂, etc.), coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is invaluable.[20] This technique, known as Evolved Gas Analysis, identifies the chemical nature of the gases released at each mass loss step, providing definitive mechanistic insights.[14] For example, detecting an ion signal at m/z = 44 (CO₂) followed by m/z = 46 (NO₂) would provide strong evidence for an initial decarboxylation followed by nitro-group cleavage.

Conclusion

The is governed by a delicate balance between its highly stable fluoro-aromatic core and its thermally labile nitro and carboxylic acid functionalities. Predictive analysis suggests that decomposition will initiate in the 250-300°C range, likely through a competitive decarboxylation and C-NO₂ bond scission mechanism. The energetic nature of the nitro groups necessitates careful handling and characterization.